methyl 4-{5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl}benzoate
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Overview
Description
The compound of interest, “methyl 4-{5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl}benzoate,” has been studied for various scientific purposes, including its synthesis, structural analysis, and potential applications in creating novel heterocyclic compounds. These studies delve into the molecular intricacies and the possibilities this compound offers for further chemical transformations and analyses.
Synthesis Analysis
The synthesis of related oxazol-5-one compounds involves condensation reactions, typically starting from formylbenzoate derivatives and various amines or diamines. These syntheses often employ catalytic or direct condensation methods, utilizing conditions optimized for yield and purity of the resulting oxazolone derivatives (Şahin et al., 2015).
Molecular Structure Analysis
Crystallographic studies have been conducted on similar compounds to determine their molecular and crystal structures. These studies provide insights into the compound's conformation, stabilization by hydrogen bonding, and interactions within the crystal lattice, offering a deep understanding of its structural integrity and stability (Sevinçek et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving oxazol-5-one derivatives include nucleophilic ring-opening, condensation with amines, and transformations into various heterocyclic systems. These reactions are pivotal in synthesizing novel compounds with potential biological activities and for constructing complex molecular architectures (Amareshwar et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, including their solubility, melting points, and crystalline structure, have been characterized through various analytical techniques. These properties are essential for understanding the compound's behavior in different environments and for its application in chemical syntheses (Welsh et al., 1991).
Chemical Properties Analysis
Detailed chemical property analysis, such as reactivity, stability under different conditions, and interaction with various chemical reagents, has been explored. This analysis aids in predicting how the compound might behave in complex syntheses or when subjected to different environmental conditions (Kralj et al., 1997).
properties
IUPAC Name |
methyl 4-[5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-21(2)16-10-8-13(9-11-16)17-12-20-18(24-17)14-4-6-15(7-5-14)19(22)23-3/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOKOKZJJVHYDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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